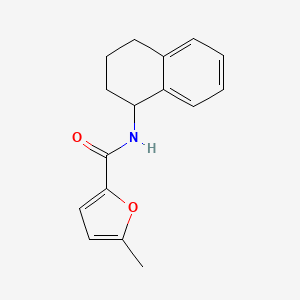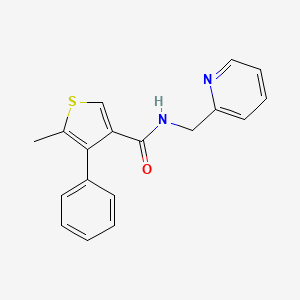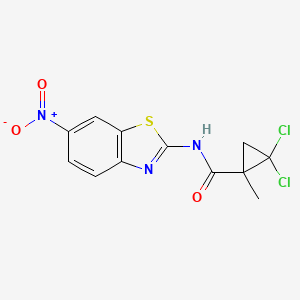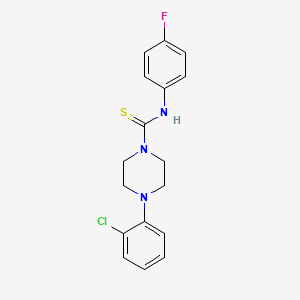![molecular formula C17H24N2O2 B4179397 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide
説明
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide, also known as N-PPB, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound was first synthesized in 2002 by researchers at the University of North Carolina at Chapel Hill. Since then, N-PPB has been studied extensively for its unique properties and potential applications.
作用機序
The mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of ion channels and other signaling pathways. Specifically, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to inhibit the activity of TRPV4 and TRPA1 channels, which are involved in pain and inflammation. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In neuroscience, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to reduce pain and inflammation by inhibiting the activity of TRPV4 and TRPA1 channels. In pharmacology, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to reduce blood pressure and improve cardiovascular function by targeting specific signaling pathways. In cancer research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways.
実験室実験の利点と制限
One advantage of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide in lab experiments is its ability to modulate specific signaling pathways and ion channels, which can provide valuable insights into the underlying mechanisms of various diseases and conditions. However, one limitation of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are several potential future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide. One area of interest is the development of more specific and potent analogs of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide for use in various applications. Another area of interest is the investigation of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide's potential use in treating other diseases and conditions, such as diabetes and obesity. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide, in order to optimize its use in various applications.
科学的研究の応用
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to modulate the activity of ion channels, such as TRPV4 and TRPA1, which are involved in pain and inflammation. In pharmacology, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been studied as a potential drug target for the treatment of hypertension and other cardiovascular diseases. In cancer research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways.
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-15(14-8-4-3-5-9-14)17(21)18-11-7-13-19-12-6-10-16(19)20/h3-5,8-9,15H,2,6-7,10-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWIJJZHMQBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)


![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)
![N-[1-(4-ethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4179365.png)
![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
